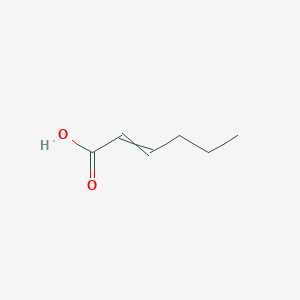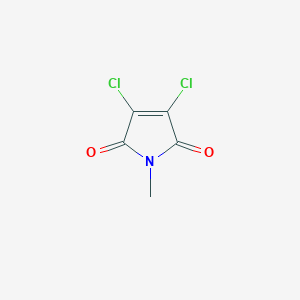
Cycloheptanecarboxylic acid
Vue d'ensemble
Description
Cycloheptanecarboxylic acid is an intriguing chemical compound that belongs to the class of organic compounds known as cycloalkanes. It features a seven-membered carbon ring structure (cycloheptane) attached to a carboxylic acid group. The molecular formula of this compound is C₈H₁₄O₂, and it has a molar mass of approximately 142.20 g/mol . This compound is typically found as a white or off-white crystalline powder at room temperature .
Mécanisme D'action
Target of Action
Cycloheptanecarboxylic acid is a structural analog of 4,5-dihydrocyclohex-1-ene-carboxylic acid, which is a starter unit in the biosynthesis of rapamycin . Rapamycin is a clinically important macrolide compound produced by Streptomyces hygroscopicus . It exhibits antifungal, immunosuppressive, antitumor, neuroprotective, and antiaging activities .
Biochemical Pathways
The linear polyketide chain is condensed with pipecolate by peptide synthetase, followed by cyclization to form the macrolide ring and modified by a series of post-PKS tailoring steps . The use of this compound as a pseudostarter unit can lead to the production of new metabolites .
Pharmacokinetics
It’s worth noting that its structural analog, cyclohexanecarboxylic acid, has been studied in bile-exteriorized rats . More research is needed to understand the ADME properties of this compound.
Result of Action
The result of the action of this compound is the production of new metabolites when used as a pseudostarter unit in the biosynthesis of rapamycin analogs . These new metabolites could potentially exhibit a range of biological activities.
Action Environment
The action of this compound is influenced by the biochemical environment in which it is used. For example, the production of new metabolites depends on the presence of other compounds involved in the biosynthesis of rapamycin
Analyse Biochimique
Biochemical Properties
Cycloheptanecarboxylic acid features a seven-membered carbon ring structure (cycloheptane), attached to a carboxylic acid group . The presence of the carboxylic acid group enables it to participate in typical carboxylic acid reactions, such as esterification and amide formation . The compound is polar due to the electronegativity difference between the oxygen and the hydrogen atoms in the -COOH group .
Molecular Mechanism
It is known that carboxylic acids can participate in various biochemical reactions due to their carboxyl group . They can form esters and amides, which are common in biological systems .
Méthodes De Préparation
Cycloheptanecarboxylic acid can be synthesized through various methods in a laboratory setting. One of the most common methods involves the oxidation of cycloheptanone using strong oxidizing agents such as potassium permanganate or chromium trioxide . The reaction conditions typically require an acidic or basic medium to facilitate the oxidation process. Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Cycloheptanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to form cycloheptanol.
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amide Formation: Reaction with amines to form amides.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. The major products formed from these reactions include esters, amides, alcohols, and carbon dioxide .
Applications De Recherche Scientifique
Cycloheptanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique seven-membered ring structure.
Biology: It serves as a precursor in the synthesis of certain biologically active compounds.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Comparaison Avec Des Composés Similaires
Cycloheptanecarboxylic acid can be compared with other similar compounds such as cyclohexanecarboxylic acid and cyclooctanecarboxylic acid. The primary difference lies in the ring size:
Cyclohexanecarboxylic acid: Features a six-membered carbon ring.
Cyclooctanecarboxylic acid: Features an eight-membered carbon ring.
This compound’s seven-membered ring provides a unique balance of structural rigidity and reactivity, making it distinct from its six- and eight-membered counterparts .
Propriétés
IUPAC Name |
cycloheptanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFUCHSFHOYXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163256 | |
| Record name | Cycloheptanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-16-8 | |
| Record name | Cycloheptanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEPTANECARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloheptanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cycloheptanecarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865KG6BK6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














